

Quantification of N-(2-hydroxyphenyl)benzamide: UV-Vis Absorbance Maxima & Method Validation

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Compound of Interest

Compound Name:	Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-
CAS No.:	20978-57-8
Cat. No.:	B14702584

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Executive Summary

N-(2-hydroxyphenyl)benzamide (also known as 2-Hydroxybenzanilide or 2-Benzamidophenol) is a pharmacophore often utilized in the synthesis of benzoxazoles and as a structural motif in antifungal agents.[1] Its quantification via UV-Vis spectroscopy is governed by Excited-State Intramolecular Proton Transfer (ESIPT), which causes significant spectral shifts depending on the solvent environment.

For routine quantification, the primary absorbance maximum (

) is typically observed in the 300–310 nm range in polar protic solvents (e.g., Methanol), with a secondary, more intense band around 265–275 nm. However, this guide recommends a comparative approach to solvent selection to mitigate solvatochromic errors.

Part 1: Molecular Mechanism & Spectral Characteristics

To quantify this molecule accurately, one must understand the "Chameleon Effect" caused by its structure. The molecule exists in equilibrium between an Enol-like form (stabilized by an intramolecular hydrogen bond) and a Solvated form.

The Structural Equilibrium

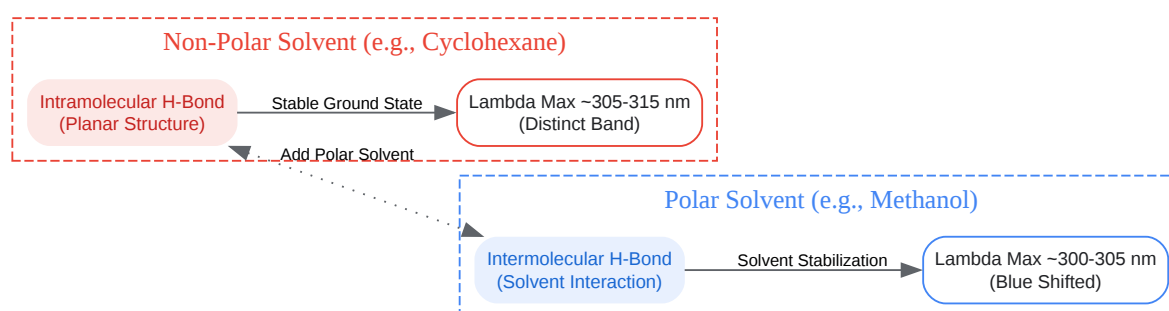
In non-polar solvents (e.g., Cyclohexane), the molecule forms a strong intramolecular hydrogen bond between the phenolic hydroxyl and the amide carbonyl (

). This planar conformation favors ESIPT, often resulting in a large Stokes shift if fluorescence is measured.

In polar solvents (e.g., Methanol, Water), the solvent molecules disrupt this intramolecular bond, forming intermolecular hydrogen bonds. This typically results in a hypsochromic (blue) shift of the long-wavelength band compared to non-polar solvents.

Diagram: Solvatochromic Mechanism

The following diagram illustrates the structural shifts that dictate your choice of quantification wavelength.



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Caption: Figure 1. Impact of solvent polarity on the structural conformation and resulting spectral maxima of N-(2-hydroxyphenyl)benzamide.

Part 2: Comparative Analysis of Solvent Systems

Unlike rigid templates, this guide compares three distinct solvent systems for quantification. Select the system that aligns with your sensitivity requirements and available instrumentation.

Table 1: Comparative Performance of Solvent Systems

Feature	System A: Methanol (Recommended)	System B: Acetonitrile	System C: 0.1M NaOH (Alkaline)
Primary	303 ± 2 nm	300 ± 2 nm	325 ± 5 nm (Bathochromic Shift)
Secondary	265 nm	262 nm	N/A (Broadening)
Molar Absorptivity ()	High (~12,000 L/mol·cm)	High	Very High (Phenolate ion)
Cutoff Interference	Low (>205 nm)	Very Low (>190 nm)	N/A
Solubility	Excellent	Good	Excellent
Stability	Good	Excellent	Poor (Oxidation risk)
Best Use Case	Routine QC & Standard Curves	HPLC-UV Mobile Phase	Trace Analysis (High Sensitivity)

Expert Insight: While alkaline conditions (System C) increase sensitivity by ionizing the phenol to a phenolate (pushing

to ~325 nm), this introduces instability due to rapid oxidation of the phenolate anion. System A (Methanol) is the most robust balance of stability and sensitivity for standard laboratory quantification.

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating. You will not just "set" a wavelength; you will experimentally determine the isosbestic point or stable maximum for your specific batch.

Phase 1: Preparation of Stock Standard

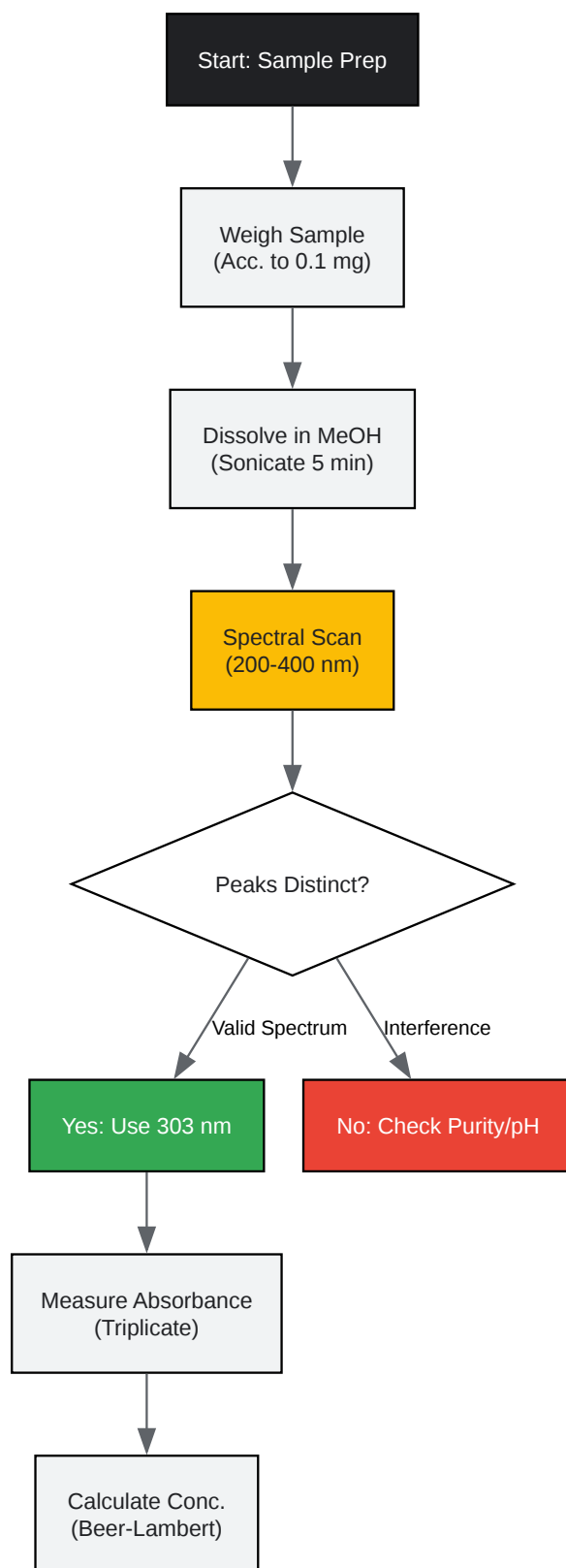
- Weighing: Accurately weigh 10.0 mg of N-(2-hydroxyphenyl)benzamide reference standard into a 100 mL volumetric flask.
- Dissolution: Add 20 mL of Methanol (HPLC Grade). Sonicate for 5 minutes to ensure complete dissolution.
- Dilution: Make up to volume with Methanol.
 - Concentration:

Phase 2: Spectral Scanning (The Validation Step)

Do not skip this step. Impurities in synthesis (e.g., residual aniline) can skew results.

- Prepare a working standard of
by diluting 1.0 mL of Stock into 10 mL of Methanol.
- Blanking: Use pure Methanol in a quartz cuvette (1 cm path length).
- Scan: Run a full spectrum scan from 200 nm to 400 nm.
- Criteria for Acceptance:
 - Peak 1: Distinct peak at ~303 nm.
 - Peak 2: Distinct peak at ~265 nm.
 - Valley: Clear minimum between the two peaks (approx. 285 nm).
 - If the valley is absent or the peaks merge, the sample may be degraded or impure.

Phase 3: Quantification Workflow



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Caption: Figure 2. Step-by-step decision matrix for quantifying N-(2-hydroxyphenyl)benzamide.

Part 4: Validation Parameters

To ensure your data meets industry standards (ICH Q2(R1)), verify the following:

- Linearity:
 - Prepare concentrations of 2, 4, 6, 8, and 10
 - .
 - Plot Absorbance vs. Concentration.
 - Requirement:
.[2]
- Limit of Detection (LOD):
 - Typically
at 303 nm.
- Specificity:
 - If quantifying in the presence of Salicylic acid or Aniline (precursors), the 303 nm band is preferred over the 265 nm band, as simple aromatics absorb strongly <280 nm.

References

- PubChem. (n.d.). N-(2-Hydroxyphenyl)benzamide | C13H11NO2.[1] National Library of Medicine. Retrieved from [Link]
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Sources

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